

Spectroscopic Analysis of 2-Bromo-5-iodobenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: (2-Bromo-5-iodophenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-5-iodobenzyl alcohol, a key intermediate in various synthetic pathways. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for 2-Bromo-5-iodobenzyl alcohol is C_7H_6BrIO , with a molecular weight of 312.93 g/mol .

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	d	1H	Ar-H
7.55	dd	1H	Ar-H
7.10	d	1H	Ar-H
4.60	s	2H	-CH ₂ -
2.50	t	1H	-OH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
142.1	Ar-C
140.5	Ar-C
133.2	Ar-C
130.8	Ar-C
94.3	Ar-C
64.7	-CH ₂ -

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Strong, Broad	O-H Stretch
3080	Medium	Ar C-H Stretch
1580, 1470	Medium	Ar C=C Stretch
1020	Strong	C-O Stretch
780	Strong	C-Br Stretch
690	Strong	C-I Stretch

MS (Mass Spectrometry) Data

m/z Ratio	Relative Intensity (%)	Assignment
312/314	98/100	$[M]^+$, $[M+2]^+$ (due to Br isotopes)
295/297	40/42	$[M-OH]^+$
233	55	$[M-Br]^+$
185	60	$[M-I]^+$
106	80	$[C_7H_5O]^+$
77	100	$[C_6H_5]^+$

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-Bromo-5-iodobenzyl alcohol (approximately 10-20 mg) was dissolved in deuterated chloroform ($CDCl_3$, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The 1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. For 1H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ^{13}C NMR, 256 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy

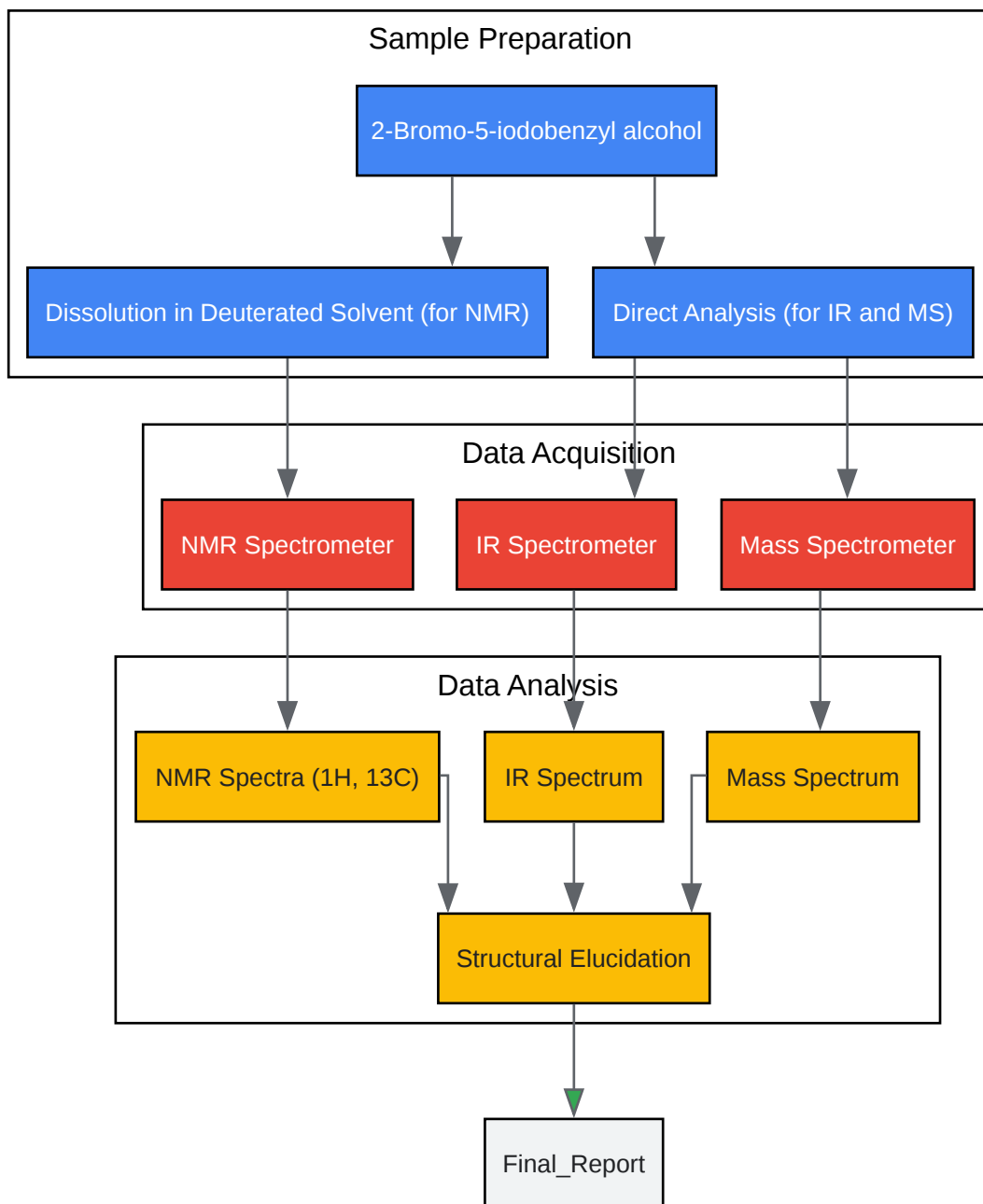
The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of $4000-400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data was acquired on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The source temperature was maintained at 230°C .

Workflow for Spectroscopic Analysis

General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-5-iodobenzyl Alcohol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b572691#spectroscopic-data-for-2-bromo-5-iodobenzyl-alcohol-nmr-ir-ms>]

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